molecular formula C9H9ClN2O3 B13037694 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine

6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine

Cat. No.: B13037694
M. Wt: 228.63 g/mol
InChI Key: ZZUVEFYEPQXYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropylmethoxy group at the 2nd position, and a nitro group at the 3rd position on the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the pyridine ring at the 6th position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. These methods often include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiols, and other nucleophiles.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted pyridines: Formed through nucleophilic substitution reactions at the 6th position.

Scientific Research Applications

6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and cyclopropylmethoxy group can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2-cyanophenoxy)quinoxaline: Another pyridine derivative with similar structural features.

    2-Chloro-6-methoxypyridine: A compound with a similar pyridine ring but different substituents.

Uniqueness

6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

6-chloro-2-(cyclopropylmethoxy)-3-nitropyridine

InChI

InChI=1S/C9H9ClN2O3/c10-8-4-3-7(12(13)14)9(11-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

ZZUVEFYEPQXYSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.